What are the physicochemical properties of D-arabinonic acid
What are the physicochemical properties of D-arabinonic acid
An In-depth Technical Guide to the Physicochemical Properties of D-Arabinonic Acid
Introduction
D-arabinonic acid is a sugar acid derived from the pentose sugar D-arabinose. As a primary metabolite found in various organisms, it plays a role in carbohydrate metabolism. Its structure, featuring a five-carbon backbone with multiple hydroxyl groups and a terminal carboxylic acid, imparts specific chemical characteristics that are crucial for its biological function and its application in research and development. This guide offers a comprehensive overview of the core physicochemical properties of D-arabinonic acid, providing foundational knowledge for researchers, scientists, and drug development professionals. We will delve into its structural and chemical identifiers, detail its key physical properties, and outline a standard protocol for the experimental determination of its acidity, grounding the discussion in established scientific principles.
Chemical Identity and Molecular Structure
D-arabinonic acid is systematically known as (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoic acid.[1] It is recognized by several identifiers across chemical databases, ensuring unambiguous identification for procurement, regulatory submission, and literature review.
The stereochemistry of its three chiral centers is fundamental to its identity and biological activity.
Caption: 2D structure of D-arabinonic acid with stereochemistry.
Core Physicochemical Properties
The physical and chemical properties of D-arabinonic acid dictate its behavior in various solvents and experimental conditions. These parameters are essential for designing formulations, understanding its stability, and predicting its interactions in biological systems.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Melting Point | 114-116 °C | [6][7] |
| Boiling Point | 584 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.715 g/cm³ (Predicted) | [3] |
| Water Solubility | 258 g/L (Predicted) | |
| pKa (Strongest Acidic) | 3.39 (Predicted) | |
| LogP | -2.7 to -2.8 (Predicted) | [1][3] |
| Optical Rotation [α]D | +18.6° to +48.6° (H₂O) | [6][7] |
The high predicted water solubility and negative LogP value are consistent with a polar, hydrophilic molecule, attributable to its five hydroxyl groups and one carboxyl group.[2] The wide range reported for its optical rotation may reflect the equilibrium between the open-chain acid and its corresponding lactone forms in solution.[6][7][8]
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint for the identification and structural elucidation of D-arabinonic acid.
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Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) data is available, typically for the trimethylsilyl (TMS) derivatized form to increase volatility. The fragmentation pattern provides definitive structural information.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Predicted spectra show complex signals in the 3.5-4.5 ppm range corresponding to the protons on the carbon backbone, coupled to adjacent hydroxyl and carbon protons. The anomeric proton of any cyclic lactone form would appear at a distinct chemical shift.[9]
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¹³C NMR: The spectrum would be characterized by signals for the five carbons of the backbone, with the carboxyl carbon appearing downfield (~170-180 ppm) and the hydroxyl-bearing carbons appearing in the 60-80 ppm range.
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Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretching band (from both hydroxyl and carboxylic acid groups) around 3300-2500 cm⁻¹, and a sharp C=O stretching band for the carboxylic acid at approximately 1700-1730 cm⁻¹.
Experimental Protocol: Potentiometric Titration for pKa Determination
The acidity of D-arabinonic acid, quantified by its pKa, is a critical parameter influencing its charge state, solubility, and reactivity at a given pH. Potentiometric titration is a robust method for its determination.
Principle: This method involves the gradual neutralization of the acidic analyte (D-arabinonic acid) with a strong base of known concentration. The pKa is determined from the resulting titration curve, corresponding to the pH at which half of the acid has been neutralized.
Caption: Experimental workflow for determining pKa via potentiometric titration.
Step-by-Step Methodology:
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Preparation of Solutions:
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Prepare a ~0.1 M solution of D-arabinonic acid in deionized, CO₂-free water. The exact mass must be recorded to calculate the precise concentration.
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Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH). Standardization against a primary standard like potassium hydrogen phthalate (KHP) is crucial for accuracy.
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Calibration and Setup:
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Calibrate a pH meter using at least two standard buffers that bracket the expected pKa (e.g., pH 4.01 and 7.00).
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Place a known volume (e.g., 50.0 mL) of the D-arabinonic acid solution in a beaker with a magnetic stir bar.
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Immerse the calibrated pH electrode and a temperature probe into the solution.
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Titration Procedure:
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Record the initial pH of the acid solution.
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Add the standardized NaOH solution from a burette in small, precise increments (e.g., 0.5 mL).
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After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
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As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.
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Continue the titration well past the equivalence point (the region of the steepest pH change).
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Data Analysis:
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Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
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Determine the equivalence point (Veq), which is the center of the steepest portion of the curve. This can be found using the maximum of the first derivative of the curve (ΔpH/ΔV).
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The half-equivalence point occurs at Veq / 2.
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The pKa is equal to the pH of the solution at this half-equivalence point. This is because, at this stage, the concentrations of the protonated acid [HA] and its conjugate base [A⁻] are equal, as per the Henderson-Hasselbalch equation.
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Stability and Related Compounds
Like many sugar acids, D-arabinonic acid can exist in equilibrium with its corresponding lactones (cyclic esters), particularly the gamma- (5-membered ring) and delta- (6-membered ring) lactones, through intramolecular esterification.[8] This equilibrium is pH-dependent and can influence the observed physical properties, such as optical rotation.
Furthermore, D-arabinonate is recognized as an oxidation product of glucose in certain alkaline conditions, such as in the classic "blue bottle experiment," where it is formed after the splitting of a formate anion from an intermediate.[10]
Conclusion
The physicochemical properties of D-arabinonic acid define it as a polar, water-soluble, chiral organic acid. Its well-defined molecular structure, melting point, and acidity provide a solid foundation for its use in scientific research. Understanding these core characteristics, from its spectroscopic signature to its behavior in solution, is paramount for professionals in chemistry and drug development who aim to utilize or study this versatile sugar acid. The experimental protocols and data presented in this guide serve as a reliable reference for ensuring the integrity and reproducibility of future research.
References
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Mol-Instincts. (n.d.). D-ARABINONIC ACID 488-30-2 wiki. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). D-Arabinonic acid - Substance Details. Substance Registry Services. Retrieved from [Link]
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Human Metabolome Database. (2023). Showing metabocard for Arabinonic acid (HMDB0000539). Retrieved from [Link]
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Wikidata. (n.d.). D-arabinonic acid. Retrieved from [Link]
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NIST. (n.d.). D-arabinonic acid, gamma-lactone. NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000539). Retrieved from [Link]
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Wikipedia. (n.d.). Blue bottle experiment. Retrieved from [Link]
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